REACTION_SMILES
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[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[ClH:27].[OH2:28].[OH:1][c:2]1[c:3]([C:4](=[O:5])[CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[OH:12])[c:13]([CH3:19])[cH:14][c:15]([CH3:18])[c:16]1[CH3:17].[Zn:29]>>[OH:1][c:2]1[c:3]([CH2:4][CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[OH:12])[c:13]([CH3:19])[cH:14][c:15]([CH3:18])[c:16]1[CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Cc1cc(C)c(C(=O)CCCCC(=O)O)c(O)c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(C(=O)CCCCC(=O)O)c(O)c1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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|
Type
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product
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Smiles
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Cc1cc(C)c(CCCCCC(=O)O)c(O)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |